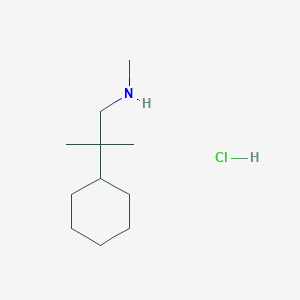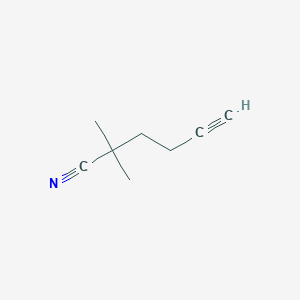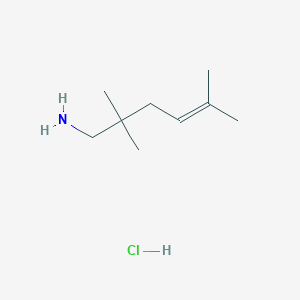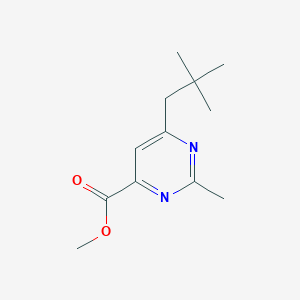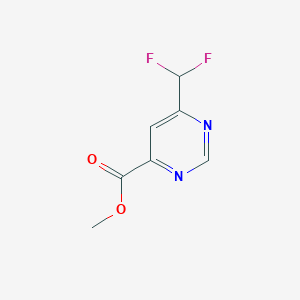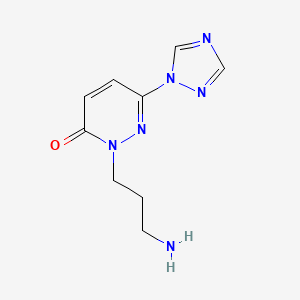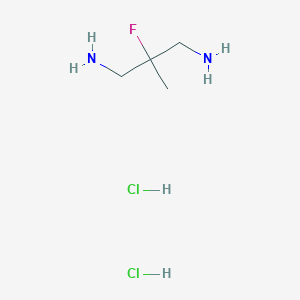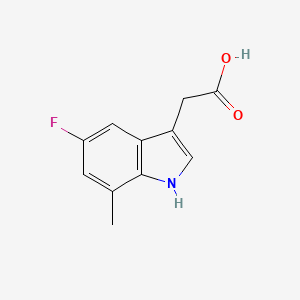
2-(5-Fluoro-7-methyl-1H-indol-3-yl)acetic acid
Vue d'ensemble
Description
2-(5-Fluoro-7-methyl-1H-indol-3-yl)acetic acid is a chemical compound with the molecular formula C11H10FNO2 . It is a derivative of indole, a heterocyclic compound that is widely used in medicinal chemistry . The compound has a fluoro group at the 5th position and a methyl group at the 7th position of the indole ring .
Synthesis Analysis
The synthesis of indole derivatives, including this compound, has been a subject of interest in organic chemistry . Various classical and advanced synthesis methods for indoles have been reported. One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds . For example, a compound similar to this compound, 2-chloro-3-(5,6-difluoro-1H-indol-3-yl)quinoxaline, has been synthesized through one-pot synthesis of AlCl3 induced (hetero)arylation of 2,3-dichloroquinoxaline .Molecular Structure Analysis
The molecular structure of this compound consists of an indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring . The indole ring has a fluoro group at the 5th position and a methyl group at the 7th position . The acetic acid moiety is attached to the 3rd position of the indole ring .Applications De Recherche Scientifique
Catalytic Activity in Synthesis
Nickel ferrite nanoparticles exhibit catalytic activity in synthesizing 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives from 2-(2-(5-fluoro-1H-indol-1-yl) acetoamide) acetic acid and substituted aromatic aldehydes. This process also demonstrates anti-oxidant and anti-microbial activities for the synthesized compounds (Rao et al., 2019).
Fluoroacetylation of Indoles
A protocol for fluoroacetylation of indoles using fluorinated acetic acids has been developed to synthesize fluoromethyl indol-3-yl ketones under catalyst- and additive-free conditions. This method emphasizes the efficient and green synthesis of fluorinated indole derivatives, showcasing the synthetic utility of this reaction (Yao et al., 2016).
Synthesis and Biological Screening
The synthesis and biological screening of 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene] acetohydrazides and 2-(1H-Indol-3-yl)-N'-[(un)substituted benzoyl/2-thienylcarbonyl]acetohydrazides have been conducted, demonstrating moderate to strong antibacterial activities. This research indicates the therapeutic potential of these molecules against inflammatory ailments (Rubab et al., 2017).
Novel Applications in Cancer Therapy
5-Fluoroindole-3-acetic acid has been identified as a potent prodrug activated by horseradish peroxidase for targeted cancer therapy. This approach utilizes the cytotoxicity arising from the oxidative activation, suggesting further evaluation of such prodrugs for enzyme-directed cancer treatment strategies (Folkes et al., 2002).
Orientations Futures
The future directions for the research and development of 2-(5-Fluoro-7-methyl-1H-indol-3-yl)acetic acid and other indole derivatives are promising. Indole derivatives have been extensively explored as potential anti-tubercular agents or drugs . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that there is potential for the design of novel compounds with anti-tubercular activity based on the indole scaffold .
Propriétés
IUPAC Name |
2-(5-fluoro-7-methyl-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-6-2-8(12)4-9-7(3-10(14)15)5-13-11(6)9/h2,4-5,13H,3H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQOQHRBQHCFAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



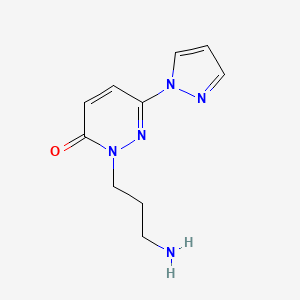
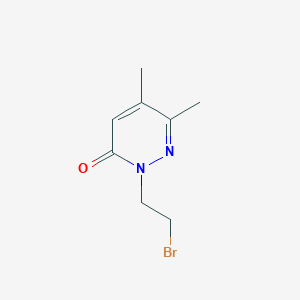

amine hydrochloride](/img/structure/B1484592.png)
amine hydrochloride](/img/structure/B1484593.png)
